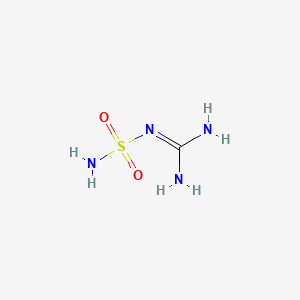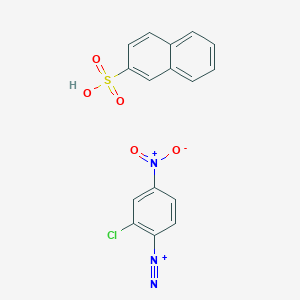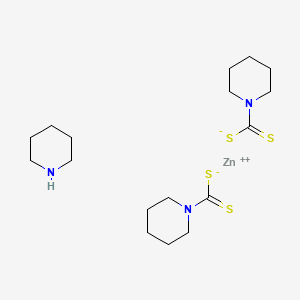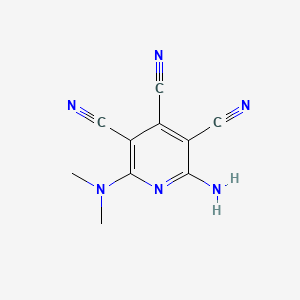
1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- is a complex organic compound characterized by its naphthalene core substituted with sulfonic acid groups and an amide linkage to an oxooctadecyl chain. This compound is notable for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- typically involves the sulfonation of naphthalene followed by amide formation. The process begins with the sulfonation of naphthalene using sulfuric acid to introduce sulfonic acid groups at the 1 and 3 positions. Subsequently, the amide linkage is formed by reacting the sulfonated naphthalene with octadecanoyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonic acid groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted naphthalene derivatives with various functional groups replacing the sulfonic acid groups.
Aplicaciones Científicas De Investigación
1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of biological membranes and as a labeling agent for biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of dyes, pigments, and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- involves its interaction with molecular targets through its sulfonic acid and amide functional groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing various biological and chemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Amino-1,3-naphthalenedisulfonic acid
- 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
- 8-Octanoyloxypyrene-1,3,6-trisulfonic acid
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- is unique due to its long alkyl chain, which imparts distinct hydrophobic properties, making it suitable for applications in surfactants and membrane studies. Its combination of sulfonic acid and amide groups also provides a versatile platform for various chemical modifications and interactions.
Propiedades
Número CAS |
152171-77-2 |
|---|---|
Fórmula molecular |
C28H43NO7S2 |
Peso molecular |
569.8 g/mol |
Nombre IUPAC |
7-(octadecanoylamino)naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C28H43NO7S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(30)29-24-19-18-23-20-25(37(31,32)33)22-27(26(23)21-24)38(34,35)36/h18-22H,2-17H2,1H3,(H,29,30)(H,31,32,33)(H,34,35,36) |
Clave InChI |
FUOIWJZFJQJFPK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





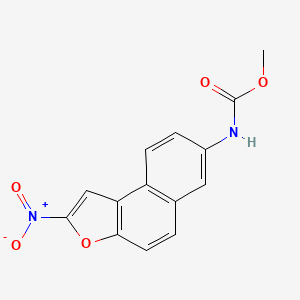
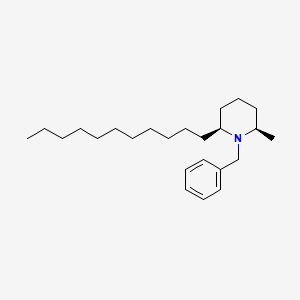
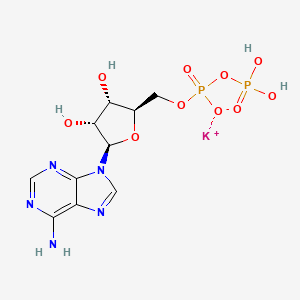
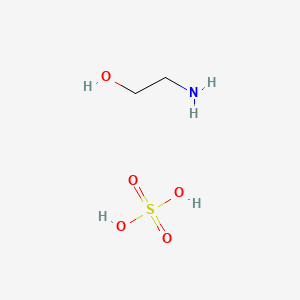
![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12806310.png)
